BOTULINUS TOXIN F
Description
Properties
CAS No. |
107231-15-2 |
|---|---|
Molecular Formula |
C14H24CoN2O6S2 |
Origin of Product |
United States |
Molecular Biology and Genetic Diversity of Botulinum Neurotoxin F
Classification and Phylogenetic Relationships of Clostridium botulinum Strains Producing Botulinum Neurotoxin F
Clostridium botulinum is a heterogeneous species traditionally classified into four physiological groups (Groups I, II, III, and IV) based on biochemical and metabolic characteristics. asm.orgfrontiersin.org This classification is supported by molecular analyses, including 16S rRNA gene sequencing and amplified fragment length polymorphism (AFLP) analysis, which show distinct phylogenetic clusters corresponding to these groups. asm.org
BoNT/F production is associated with strains from different clostridial species and groups. Subtypes F1 through F5 and F8 are primarily produced by Clostridium botulinum Group I, which are proteolytic strains. asm.orgfrontiersin.orgnih.gov Subtype F6 is produced by Clostridium botulinum Group II, which are non-proteolytic strains. asm.orgnih.gov Uniquely, subtype F7 is produced by Clostridium baratii strains. asm.orgfrontiersin.orgnih.gov Phylogenetic analysis of bont/F genes reveals significant nucleotide sequence variation, and this diversity exists among strains with different phylogenetic backgrounds. asm.orgnih.gov
Genetic Organization and Subtypes of the bont/F Gene (F1-F8)
The bont/F gene is part of a toxin gene cluster that also includes genes encoding non-toxic accessory proteins, which together form the progenitor toxin complex. mdpi.comresearchgate.netnih.gov There are two main types of toxin gene clusters: the hemagglutinin (HA) cluster and the orfX cluster. mdpi.comnih.govfrontiersin.org Serotypes E and F typically possess the orfX gene cluster, lacking the HA genes found in some other serotypes. researchgate.netfrontiersin.org The orfX cluster generally has the gene arrangement orfX3-orfX2-orfX1-botR-p47-ntnh-bont. nih.govfrontiersin.org
Currently, nine distinct subtypes of BoNT/F (F1-F9) have been identified based on amino acid sequence differences. nih.govfrontiersin.org The first BoNT/F-producing strain was isolated in 1960, and since then, multiple subtypes have been characterized. frontiersin.org
Nucleotide Sequence Diversity and Amino Acid Variation within bont/F Subtypes
BoNT/F is notable for having the largest sequence variations among its subtypes compared to other BoNT serotypes. mdpi.comnih.gov Nucleotide sequence identities among bont/F subtypes can differ by up to 25%. asm.orgnih.gov At the amino acid level, differences between known subtypes of BoNT/F can range significantly, with divergence as high as 36% observed between subtypes like F5 and F7. mdpi.comnih.gov Within strains representing a single subtype, amino acid differences are much smaller, typically ranging from 0.1% to 1.7%. mdpi.com
A definition for new BoNT subtypes suggests that sequences differing by more than 2.6% in amino acid sequence from known sequences should be designated as a new subtype. mdpi.comnih.gov While most subtypes within a serotype share the same enzymatic cleavage target, BoNT/F5 is a notable exception. nih.govmdpi.com The light chain of BoNT/F5 is highly divergent (approximately 53% dissimilarity from other LC/Fs) and cleaves VAMP-2 at a different site (L54–E55) compared to other analyzed F subtypes (F1, F2, F4, F6, F7, F9), which cleave the Q58–K59 bond. nih.govnih.gov
The following table illustrates the maximum amino acid differences between some BoNT/F subtypes:
| Subtype | Maximum Between-Subtype Differences (%) |
| F1 | - |
| F2 | 16.6 nih.gov |
| F3 | 16.1 nih.gov |
| F4 | 7.8 nih.gov |
| F5 | 30.2 nih.gov |
| F6 | 12.6 nih.gov |
| F7 | 26.3 nih.gov |
| F8 | 3.7 nih.gov |
Note: Data compiled from pairwise comparisons of representative strains.
Chromosomal and Extrachromosomal Location of bont/F Genes
The genomic location of bont/F genes can vary, being found within the bacterial chromosome or on extrachromosomal elements such as large plasmids. mdpi.commdpi.comfrontiersin.org
Chromosomally located orfX bont/F gene clusters, including bont/F1 and bont/F8, are often co-located with the ars operon. frontiersin.orgresearchgate.net The bont/F3 and bont/F4 gene clusters can be inserted between fragments of a split pulE gene on the chromosome. frontiersin.orgresearchgate.net Plasmid-borne orfX bont gene clusters, such as bont/F5, are typically adjacent to HepA/SNF2, thermonuclease, and DNA helicase genes. frontiersin.orgresearchgate.net For instance, the bont/F5 gene cluster in strain Af84 is located on a large 246 kb plasmid (pCLQ). plos.orgplos.org The presence of identical bont genes and gene clusters on both plasmids and the chromosome in C. parabotulinum strains indicates the potential for these plasmid-borne genes to integrate into the chromosome. frontiersin.org
Analysis of Neurotoxin-Associated Protein Genes (e.g., ntnh/F) and Gene Clusters
The bont/F gene is part of a toxin gene cluster that includes genes encoding non-toxic accessory proteins essential for forming the progenitor toxin complex. mdpi.comresearchgate.netnih.gov In the orfX gene cluster associated with BoNT/F, these genes typically include orfX3, orfX2, orfX1, botR, p47, and ntnh, located upstream of the bont/F gene. nih.govfrontiersin.org
The ntnh gene, encoding the non-toxic non-hemagglutinin (NTNH) protein, is universally present in both HA and orfX toxin complexes and plays a role in protecting the neurotoxin from the acidic environment of the stomach. mdpi.comfrontiersin.org The botR gene encodes a regulatory protein. researchgate.net The p47 gene is also part of the orfX cluster in serotypes E and F, and its product's function has been uncharacterized. researchgate.net While the bont/F5 nucleotide sequences in strains harboring this gene can be identical, the upstream ntnh/F gene has shown sequence variation among representative strains of this subtype. nih.govnih.gov
Bivalent Strains and Horizontal Gene Transfer Mechanisms Related to bont/F
Some Clostridium botulinum strains are bivalent, meaning they produce more than one type of botulinum neurotoxin. asm.orgmdpi.com Bivalent strains producing BoNT/F in combination with another toxin type, such as BoNT/A (Af strains) or BoNT/B (Bf strains), have been reported. asm.orgasm.orgmdpi.com For example, C. botulinum strain Af84 was found to contain three bont gene clusters: bont/A2, bont/F4, and bont/F5. plos.orgplos.org
Horizontal gene transfer (HGT) plays a significant role in the evolution and diversity of bont genes and their associated gene clusters. mdpi.comfrontiersin.org The presence of identical bont genes and gene clusters in different bacterial variants or species suggests independent evolution and transfer events. frontiersin.org Toxin gene clusters are considered mobile genetic elements that can shuttle between different bacterial species through HGT. mdpi.comoup.com This transfer can occur via plasmids or phages. mdpi.comasm.orgoup.com The existence of bont/B6 genes within plasmids in multiple clostridial species illustrates cross-species transfer of toxin genes via plasmids. frontiersin.org Recombination events, particularly within bont and ntnh genes, also contribute to the generation of novel toxin subtypes and the diversity observed in gene cluster arrangements. mdpi.comfrontiersin.org For instance, recombination between bont/F1 and bont/F2 is thought to have resulted in the formation of bont/F6. mdpi.commdpi.com The observation that bont/F6 is found in Group II strains, while bont/F1 and F2 are characteristic of Group I strains, further supports the role of HGT. mdpi.commdpi.com
Regulatory Mechanisms of Botulinum Neurotoxin F Gene Expression
The expression of bont genes, including bont/F, is controlled by regulatory mechanisms. The botR gene, present in the orfX gene cluster of many BoNT/F-producing strains, encodes an alternative sigma factor that regulates the expression of genes within the toxin gene cluster. researchgate.netresearchgate.net However, some nonproteolytic C. botulinum type F strains and C. baratii type F7 strains have been found to lack the botR gene in their toxin gene clusters. researchgate.net In the absence of botR, a putative alternative regulatory gene located upstream of the toxin gene cluster has been identified in C. baratii type F7. researchgate.net Studies on bivalent strains, such as those producing both BoNT/B and BoNT/F, have also investigated the temperature-dependent expression of these toxins, indicating that environmental factors can influence toxin production. mdpi.com
Structural Biology of Botulinum Neurotoxin F
Macroscopic Architecture and Domain Organization of the 150 kDa Polypeptide
Botulinum neurotoxin F is synthesized as a single polypeptide chain of approximately 150 kDa. mdpi.comresearchgate.netmdpi.comresearchgate.netmdpi.com This single chain is proteolytically cleaved into an active dichain form comprising a light chain (LC) of ~50 kDa and a heavy chain (HC) of ~100 kDa. mdpi.comrndsystems.comresearchgate.netpeerj.commdpi.comwikipedia.orgmdpi.comresearchgate.netmdpi.com The LC and HC remain associated through non-covalent interactions and a critical interchain disulfide bond. mdpi.complos.orgdiva-portal.orgnih.govbiorxiv.orgmdpi.comresearchgate.netmdpi.comresearchgate.net The heavy chain is further divided into two functional subdomains: the N-terminal translocation domain (Hn) and the C-terminal receptor binding domain (Hc). mdpi.complos.orgdiva-portal.orgmdpi.comresearchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.netnih.govbiorxiv.orgfrontiersin.org This modular design allows the toxin to execute a complex series of steps to ultimately block neurotransmitter release. plos.orgdiva-portal.org
Here is a breakdown of the domain organization:
| Domain | Chain | Approximate Molecular Weight (kDa) | Primary Function |
| Light Chain (LC) | Light | ~50 | Zinc metalloprotease activity (cleaves SNAREs) |
| Heavy Chain (HC) | Heavy | ~100 | Neuronal targeting and LC translocation |
| Translocation Domain (Hn) | Heavy | ~50 | Facilitates LC entry into the cytosol |
| Receptor Binding Domain (Hc) | Heavy | ~50 | Binds to neuronal receptors on the cell surface |
Light Chain (LC) Domain: Structure and Zinc Metalloprotease Active Site
The light chain (LC) of BoNT/F is a ~50 kDa polypeptide that functions as a zinc-dependent metalloprotease. mdpi.comrndsystems.comresearchgate.netpeerj.commdpi.comwikipedia.orgplos.orgdiva-portal.orgresearchgate.netmdpi.commdpi.comresearchgate.netnih.govuniprot.orgmdpi.comacs.org It contains the catalytic machinery responsible for cleaving target SNARE proteins in the neuronal cytosol, specifically vesicle-associated membrane protein 2 (VAMP2), and potentially VAMP1 and VAMP3. mdpi.commdpi.commdpi.comuniprot.orguniprot.org The LC possesses a conserved HEXXH motif that is characteristic of clostridial neurotoxin metalloproteases and is essential for its enzymatic activity. mdpi.comresearchgate.netasm.org The active site coordinates a zinc ion, which is critical for the hydrolysis of the peptide bond in the SNARE substrate. uniprot.orguniprot.orgacs.org High-resolution crystal structures of the BoNT/F LC have provided insights into its substrate binding mode and the identification of putative exosites distinct from those in BoNT/A or BoNT/B. acs.orgnih.gov These exosites, including residues like Arg133 and Arg171, are crucial for substrate binding and catalysis. rcsb.org The LC of different BoNT/F subtypes can exhibit variations in amino acid sequence, which may lead to differences in substrate specificity and catalytic efficiency. researchgate.netmdpi.comasm.orgplos.orgnih.gov For example, BoNT/F5 cleaves VAMP-2 at a different site (L54-E55) compared to other BoNT/F subtypes which cleave at the Q58-K59 bond. mdpi.comnih.gov
Here is a summary of key features of the BoNT/F Light Chain:
| Feature | Description |
| Molecular Weight | ~50 kDa |
| Enzymatic Activity | Zinc-dependent metalloprotease |
| Target Substrate | VAMP2 (primarily), potentially VAMP1 and VAMP3 mdpi.commdpi.commdpi.comuniprot.orguniprot.org |
| Cleavage Site on VAMP2 | Primarily Gln58-Lys59; L54-E55 for subtype F5 mdpi.comuniprot.orgnih.gov |
| Active Site Motif | HEXXH mdpi.comresearchgate.netasm.org |
| Essential Metal Ion | Zinc (Zn2+) uniprot.orguniprot.orgacs.org |
| Key Residues for Substrate Binding | Arg133 and Arg171 rcsb.org |
Heavy Chain (HC) Domain: Structure and Functional Subdomains
The heavy chain (HC) of BoNT/F is a ~100 kDa polypeptide responsible for neuronal targeting and the translocation of the light chain into the host cell cytosol. mdpi.comrndsystems.comresearchgate.netpeerj.commdpi.comwikipedia.orgplos.orgdiva-portal.orgresearchgate.netmdpi.commdpi.commdpi.comresearchgate.netnih.govfrontiersin.orguniprot.orgmdpi.comuniprot.org It is composed of two distinct functional subdomains: the N-terminal translocation domain (Hn) and the C-terminal receptor binding domain (Hc). mdpi.complos.orgdiva-portal.orgmdpi.comresearchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.netnih.govbiorxiv.orgfrontiersin.org
N-terminal Translocation Domain (Hn)
The N-terminal translocation domain (Hn) of BoNT/F is a ~50 kDa subdomain of the heavy chain. mdpi.complos.orgdiva-portal.orgmdpi.comresearchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.net Its primary function is to facilitate the translocation of the light chain across the endosomal membrane into the neuronal cytosol following internalization. mdpi.complos.orgdiva-portal.orgmdpi.commdpi.comresearchgate.netmdpi.comnih.govuniprot.orguniprot.orgmdpi.com Upon acidification of the endosome, the Hn domain undergoes conformational changes, leading to its insertion into the endosomal membrane and the formation of a protein-conducting channel or pore through which the LC passes. mdpi.complos.orgresearchgate.netuniprot.orguniprot.orgmdpi.com The N-terminus of the Hn domain is described as wrapping around the LC, potentially protecting the zinc in the active site and preventing premature dissociation or acting as an intramolecular chaperone. uniprot.orguniprot.org While traditionally viewed solely in terms of translocation, some studies suggest the Hn domain might also play a role in receptor binding, similar to the Hc domain. mdpi.commdpi.com The structure of the Hn domain is critical for channel formation and may influence the toxin's potency. mdpi.complos.org
C-terminal Receptor Binding Domain (Hc)
The C-terminal receptor binding domain (Hc) of BoNT/F is a ~50 kDa subdomain located at the C-terminus of the heavy chain. mdpi.complos.orgdiva-portal.orgmdpi.comresearchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.netnih.govbiorxiv.orgfrontiersin.org This domain is responsible for the initial binding of the toxin to specific receptors on the surface of neuronal cells, a critical step for targeting and subsequent internalization. mdpi.compeerj.comwikipedia.orgplos.orgdiva-portal.orgmdpi.commdpi.comresearchgate.netnih.govfrontiersin.orguniprot.orgmdpi.comuniprot.orgmdpi.com The Hc domain mediates endocytosis of the toxin by binding to dual receptors, typically complex gangliosides and protein receptors on the presynaptic membrane. mdpi.compeerj.comwikipedia.orgplos.orgmdpi.comresearchgate.netnih.govuniprot.orgmdpi.comuniprot.orgmdpi.com For BoNT/F, synaptic vesicle glycoprotein (B1211001) 2 (SV2) isoforms (SV2A, SV2B, and SV2C) are identified as protein receptors, in addition to gangliosides. mdpi.compeerj.comnih.govuniprot.orguniprot.orgmdpi.com The Hc domain has a characteristic structural fold, often described as having an N-terminal β-jelly-roll fold and a C-terminal β-trefoil fold. peerj.comnih.govmdpi.commdpi.combiorxiv.org Specific residues within the Hc domain, particularly in the C-terminal subdomain (HcC), are involved in ganglioside binding, often within a conserved SxWY motif. peerj.comnih.govbiorxiv.org Interactions with the N-glycan moiety of SV2A are also crucial for BoNT/F1 binding. nih.gov Structural differences in the Hc domain contribute to the distinct neuronal specificity observed among different BoNT serotypes and subtypes. peerj.comresearchgate.netnih.govasm.orgmdpi.combiorxiv.org
Disulfide Bond Configuration and Its Role in Toxin Activation and Function
The light chain and heavy chain of the active, dichain botulinum neurotoxin F are linked by a single, conserved interchain disulfide bond. rndsystems.comresearchgate.netpeerj.commdpi.comwikipedia.orgdiva-portal.orgnih.govbiorxiv.orgmdpi.comresearchgate.netmdpi.comresearchgate.netuniprot.orgmdpi.complos.orgresearchgate.net This disulfide bond is formed after the proteolytic cleavage of the single-chain precursor protein. rndsystems.compeerj.commdpi.comwikipedia.org The presence of this disulfide bond is critical for maintaining the association between the LC and HC in the extracellular environment and during the initial stages of intoxication, including receptor binding and internalization. diva-portal.orgmdpi.com However, for the light chain to exert its enzymatic activity on SNARE proteins in the neuronal cytosol, the disulfide bond must be reduced. mdpi.commdpi.comresearchgate.netuniprot.orguniprot.orgresearchgate.net This reduction typically occurs within the reducing environment of the cytosol, often facilitated by host cellular machinery like the thioredoxin reductase system. mdpi.commdpi.com Cleavage of the disulfide bond releases the LC from the HC, allowing it to refold into its enzymatically active conformation and access its intracellular substrates. mdpi.commdpi.comresearchgate.netuniprot.orgresearchgate.net The reduction of the disulfide bond is thus a key step in the activation and function of BoNT/F within the target neuron. mdpi.commdpi.comresearchgate.netuniprot.orgresearchgate.net
Conformational Dynamics and Flexibility of Botulinum Neurotoxin F Domains
The function of botulinum neurotoxin F is not solely dependent on its static structure but also on the dynamic movements and flexibility of its domains. Conformational changes are integral to the intoxication process, particularly during internalization and translocation. mdpi.complos.orgresearchgate.netuniprot.orguniprot.orgmdpi.com Upon binding to receptors and subsequent internalization into endosomes, the toxin is exposed to an acidic environment. mdpi.complos.orgresearchgate.netuniprot.orguniprot.orgmdpi.com This low pH triggers significant conformational rearrangements in the heavy chain, specifically within the Hn domain, promoting its insertion into the endosomal membrane to form a translocation channel. mdpi.complos.orgresearchgate.netuniprot.orguniprot.orgmdpi.com The flexibility of certain regions, such as loops in the receptor-binding domain, may be important for accommodating receptor binding. peerj.comnih.govmdpi.com Molecular dynamics simulations have been used to study the conformational landscape of BoNT/F1 bound to its membrane receptor, providing insights into the dynamics of these interactions. nih.gov These studies can reveal how domains reposition and interact with the membrane surface. nih.govmdpi.com The modular design of BoNTs, including BoNT/F, suggests that each domain can influence the conformation and activity of the others, highlighting the importance of inter-domain dynamics for productive intoxication. plos.orgmdpi.com
Cellular and Molecular Mechanisms of Action of Botulinum Neurotoxin F
Neuronal Receptor Recognition and Presynaptic Membrane Binding
The initial interaction of BoNT/F with neurons is mediated by its heavy chain (Hc) domain, which is responsible for targeting and binding to the cell surface. uniprot.org This binding is characterized by a high degree of specificity for peripheral cholinergic nerve terminals. nih.govuni.luuniprot.org The process of neuronal recognition and presynaptic membrane binding by botulinum neurotoxins, including BoNT/F, is understood to occur via a dual-receptor mechanism. glycosmos.orggenecards.orgjax.orgpromega.calovd.nllipidmaps.orglipidmaps.org
Role of Gangliosides (e.g., GT1b, GD1b, GD1a) in Initial Binding
Gangliosides play a significant role in the neuronal binding of BoNT/F. BoNT/F has demonstrated binding to gangliosides such as GT1b and GD1a with high affinity. glycosmos.orgbiogps.org Some studies also indicate binding to GD1b, particularly under conditions of low ionic strength, although its physiological relevance in BoNT/F intoxication is less definitively established compared to GT1b and GD1a. nih.govnih.govlipidmaps.org The interaction with gangliosides occurs through a conserved ganglioside binding site (GBS) located within the Hc domain, which is present in several BoNT serotypes, including BoNT/F. glycosmos.orgnih.govuniprot.orglipidmaps.orgmaayanlab.cloud This binding is often considered the primary step in the toxin's recognition strategy, providing an initial anchor point on the neuronal surface due to the abundance of these glycosphingolipids. uniprot.org Full neurotoxicity of BoNT/F has been shown to require the presence of complex polysialogangliosides. nih.govlipidmaps.orgbiogps.org Research indicates that BoNT/F binds specifically to gangliosides containing an α2,3-linked sialic acid on the terminal galactose of a neutral saccharide core. nih.govbiogps.org One study reported a binding order for BoNT/F as GT1b = GD1a >> GM3, with no observed binding to GD1b and GM1a nih.govbiogps.org, while other sources list binding to GT1b, GD1b, and GD1a nih.govlipidmaps.org. These variations may reflect differences in experimental conditions or the specific BoNT/F subtype studied.
Specific Interactions with Synaptic Vesicle Glycoproteins (SV2A, SV2B, SV2C)
Synaptic vesicle glycoproteins (SV2), specifically isoforms SV2A, SV2B, and SV2C, have been identified as protein receptors for several botulinum neurotoxin serotypes, including BoNT/F. glycosmos.orgnih.govbiogps.orguniprot.orgbiogps.org These proteins are located in the membrane of synaptic vesicles and their luminal domains become accessible to the toxin during synaptic vesicle recycling. uniprot.orgnih.govbiogps.org While SV2 has been reported to be co-precipitated by BoNT/F from synaptic vesicle lysates, direct protein-protein interaction has not always been definitively demonstrated. biogps.org Some research supports SV2 as the protein receptor for BoNT/F jax.orgbiogps.org, while other findings indicate that BoNT/F1 entry into neurons was unaffected in SV2A/B knockout neurons, suggesting that the role of SV2 as the sole protein receptor for all BoNT/F subtypes in all neuronal contexts may be complex or involve other factors. nih.govbiogps.orgjax.org
A key characteristic of the interaction between BoNT/F1 and SV2 is its dependence on SV2 glycosylation. glycosmos.orgnih.govlipidmaps.orguni.lu Studies have shown that BoNT/F1 fails to bind to non-glycosylated SV2. glycosmos.orgnih.gov The interaction with SV2A is reported to be exclusively mediated by the N-glycan moiety of SV2A, rather than the protein portion itself. glycosmos.orglipidmaps.orguni.lunih.gov BoNT/F1 appears to utilize a binding strategy for the SV2 N-glycan that shares similarities with those employed by BoNT/A1 and BoNT/E. glycosmos.orguni.lu For instance, glycosylation at position 573 of SV2A, which is homologous to N559 in SV2C, is known to be important for BoNT/E binding and is also relevant for the interaction of BoNT/A1 and likely BoNT/F1 due to shared mechanisms. glycosmos.orglipidmaps.org
Detailed molecular dynamics simulations have provided insights into the specific amino acid residues within the Hc domain of BoNT/F1 that are involved in binding to the N-glycan of SV2A. These simulations suggest that aromatic residues Y898, Y910, F946, Y1059, and H1273 play a key role in this interaction. glycosmos.orglipidmaps.orguni.lunih.govgenecards.orguni.lulabsolu.ca These residues are considered crucial for mediating the binding of BoNT/F1 to the SV2 N-glycan. glycosmos.orgnih.gov Notably, in contrast to BoNT/A1, BoNT/F1 does not appear to interact with the protein content of SV2A. glycosmos.orglipidmaps.orguni.lunih.gov This lack of protein interaction has been attributed to a potential "barrage effect" caused by other neurotoxin residues, such as Y1132, Q1133, and K1134, which may prevent the formation of stable intermolecular hydrogen bonds with the SV2 protein. glycosmos.orguni.lunih.govgenecards.org
Association with Lipid Rafts during Receptor Binding
Molecular dynamics simulations investigating the initial binding kinetics of BoNT/F1 to SV2A and gangliosides have been conducted at the periphery of a lipid raft, suggesting that these membrane microdomains serve as the locale for these interactions. glycosmos.orguni.lunih.gov Lipid rafts are cholesterol- and ganglioside-rich plasma membrane microdomains that are negatively charged and can attract cationic toxins and pathogens, potentially facilitating their entry into target cells. citeab.com While the simulations for BoNT/F1 were performed in this context glycosmos.orguni.lunih.gov, and lipid rafts are generally implicated in the binding and internalization of clostridial neurotoxins nih.govciteab.comuniprot.org, detailed data specifically on the extent and nature of BoNT/F's association with lipid rafts beyond the simulation environment is not extensively described in the provided sources.
Cellular Uptake and Intracellular Translocation
The process by which Botulinum Neurotoxin F enters the neuron and delivers its light chain into the cytosol is a complex series of events initiated by the binding of the heavy chain to the neuronal surface.
Receptor-Mediated Endocytosis Pathway
BoNT/F targets and enters presynaptic nerve terminals through receptor-mediated endocytosis. uniprot.orguniprot.orgbiologists.complos.orgplos.orgresearchgate.netplos.orgnih.govresearchgate.netdovepress.complos.orgstanford.edumdpi.commdpi.comnih.gov This process begins with the high-affinity binding of the heavy chain to specific receptors on the presynaptic membrane of cholinergic neurons. uniprot.orguniprot.orgmedscape.comnih.govresearchgate.netmdpi.commdpi.com The receptor-binding domain (RBD) located at the C-terminus of the heavy chain is responsible for this adherence. uniprot.orguniprot.org
The interaction involves dual receptors: complex polysialylated gangliosides found on neural tissue and specific membrane-anchored proteins found in synaptic vesicles. uniprot.orguniprot.orgplos.orgmdpi.comnih.govannualreviews.orgnih.gov These protein receptors are exposed on the host presynaptic cell membrane during neurotransmitter release, facilitating toxin binding. uniprot.orguniprot.org While synaptic vesicle protein 2 (SV2) has been suggested as a protein receptor for BoNT/F, functional evidence definitively confirming this role has been debated. uniprot.orguniprot.orgbiologists.comcdc.govplos.orgmdpi.comnih.gov Electrical stimulation, which increases synaptic vesicle recycling, has been shown to increase toxin uptake, presumably by transiently exposing receptors usually located within synaptic vesicles. uniprot.orguniprot.orgplos.org Following receptor binding, the toxin-receptor complex is internalized into the nerve terminal via the endocytic pathway, specifically through clathrin-mediated endocytosis. uniprot.orguniprot.orgbiologists.complos.orgresearchgate.netplos.orgnih.govresearchgate.netdovepress.complos.orgstanford.edumdpi.commdpi.comannualreviews.orgplos.orgplos.org
Endosomal Acidification and pH-Dependent Conformational Changes
Upon internalization, the toxin resides within endocytic vesicles. uniprot.orguniprot.orgplos.orgnih.govresearchgate.netdovepress.commdpi.commdpi.comannualreviews.org A crucial step for the subsequent translocation of the light chain is the acidification of these endosomes, driven by vacuolar ATPase proton pumps. researchgate.netdovepress.com The resulting low pH environment within the endosome triggers significant structural rearrangements in the botulinum neurotoxin, particularly in the translocation domain (TD) of the heavy chain. uniprot.orguniprot.orgrndsystems.commedscape.combiologists.complos.orgresearchgate.netplos.orgdovepress.complos.orgmdpi.comwikipedia.org This pH-dependent conformational change is essential for the heavy chain to insert into the endosomal membrane and form a channel. uniprot.orguniprot.orgrndsystems.commedscape.combiologists.complos.orgresearchgate.netplos.orgdovepress.complos.orgmdpi.comannualreviews.orgwikipedia.orgresearchgate.net Studies, primarily on BoNT/A, suggest that while acidification stabilizes the light chain and translocation domain, the major conformational changes required for membrane insertion occur in the heavy chain, potentially involving a "BoNT-switch" region. medscape.comresearchgate.netplos.org
Translocation of the Light Chain Across the Endosomal Membrane
The acidic environment and the conformational changes in the heavy chain facilitate the translocation of the light chain from the lumen of the endosome into the neuronal cytosol. uniprot.orguniprot.orgrndsystems.combiologists.complos.orgresearchgate.netplos.orgdovepress.complos.orgstanford.edumdpi.commdpi.comwikipedia.orgelifesciences.org The N-terminus of the heavy chain's translocation domain is thought to form a protein-conducting channel or pore in the endosomal membrane through which the light chain passes. uniprot.orguniprot.orgrndsystems.combiologists.complos.orgresearchgate.netplos.orgdovepress.complos.orgwikipedia.orgresearchgate.netnih.gov It is suggested that the light chain may pass through this channel in an unfolded state. biologists.complos.orgplos.orgnih.gov The heavy chain acts as a chaperone, preventing aggregation of the light chain in the acidic endosome and maintaining it in a conformation suitable for translocation. biologists.complos.orgstanford.edunih.gov
Reduction of Interchain Disulfide Bond and Light Chain Release into Cytosol
Once the light chain has translocated across the endosomal membrane, it is released into the neuronal cytosol. uniprot.orguniprot.orgrndsystems.combiologists.comcdc.govresearchgate.netdovepress.commdpi.comwikipedia.orgmdpi.com This release is contingent upon the reduction of the disulfide bond that links the light chain to the heavy chain. uniprot.orguniprot.orgrndsystems.combiologists.comcdc.govnih.govresearchgate.netdovepress.commdpi.comnih.govwikipedia.orgresearchgate.netmdpi.comciteab.com The cytosol is a reducing environment, which promotes the cleavage of this disulfide bond. biologists.comresearchgate.netdovepress.com The reduction of the disulfide bond allows the light chain to dissociate from the heavy chain and refold into its active enzymatic conformation within the cytosol. rndsystems.combiologists.complos.orgwikipedia.orgresearchgate.netnih.gov
Intracellular Proteolytic Activity of the Light Chain
The light chain, now free in the cytosol, is the catalytically active component responsible for the neurotoxic effect of BoNT/F.
Zinc Endopeptidase Mechanism and Catalytic Function
The light chain of Botulinum Neurotoxin F functions as a zinc-dependent endopeptidase. uniprot.orguniprot.orgrndsystems.comrndsystems.commedscape.combiologists.comcdc.govplos.orgresearchgate.netdovepress.commdpi.commdpi.comannualreviews.orgplos.orgplos.orgelifesciences.orgnih.govnih.govmdpi.comnih.govmdpi.com This means its proteolytic activity relies on the presence of a zinc ion in its active site. uniprot.orgcdc.govplos.orgstanford.edumdpi.complos.orgplos.orgnih.govnih.govmdpi.com The light chain specifically targets and cleaves proteins of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex. uniprot.orguniprot.orgrndsystems.comrndsystems.combiologists.comcdc.govnih.govresearchgate.netdovepress.comstanford.edumdpi.commdpi.comnih.govannualreviews.orgplos.orgplos.orgwikipedia.orgelifesciences.orgnih.govmdpi.comnih.govmdpi.comnih.govmdpi.com The SNARE proteins are essential for the docking, priming, and fusion of synaptic vesicles with the presynaptic membrane, a process that leads to the release of neurotransmitters like acetylcholine (B1216132). uniprot.orguniprot.orgrndsystems.combiologists.comnih.govresearchgate.netdovepress.commdpi.commdpi.comannualreviews.orgplos.orgwikipedia.orgnih.gov
BoNT/F, along with serotypes B, D, and G, specifically cleaves vesicle-associated membrane protein (VAMP), also known as synaptobrevin. uniprot.orgmedscape.comcdc.govnih.govnih.govwikipedia.orgelifesciences.orgmdpi.commdpi.comnih.govmdpi.com This cleavage disrupts the formation of the SNARE complex, thereby inhibiting synaptic vesicle fusion and the subsequent release of neurotransmitters. uniprot.orguniprot.orgrndsystems.combiologists.comnih.govresearchgate.netdovepress.commdpi.commdpi.comannualreviews.orgplos.orgwikipedia.orgnih.gov Botulinum neurotoxin type F light chain catalyzes the hydrolysis of the Gln58-Lys59 bond in VAMP-2, and likely equivalent sites in VAMP1 and VAMP3. uniprot.orguniprot.orgcdc.govnih.govnih.gov The precise site of cleavage by BoNT/F is distinct from that of other VAMP-targeting serotypes like BoNT/B, D, and G. mdpi.commdpi.com The catalytic activity of the light chain within the cytosol leads to the blockade of neurotransmitter release, resulting in the characteristic flaccid paralysis associated with botulism. uniprot.orguniprot.orgrndsystems.combiologists.comnih.govresearchgate.netdovepress.commdpi.commdpi.comannualreviews.orgplos.orgwikipedia.orgnih.gov
Specificity for SNARE Proteins: Cleavage of VAMP1, VAMP2, and VAMP3
The light chain of BoNT/F (LC/F) exhibits specificity for vesicle-associated membrane proteins (VAMPs), also known as synaptobrevins. Specifically, LC/F is known to cleave VAMP1, VAMP2, and VAMP3. nih.govuniprot.orgdiva-portal.org These proteins are integral components of the SNARE complex located on the synaptic vesicle membrane. mdpi.comresearchgate.netuniprot.org Cleavage of these VAMP proteins by LC/F disrupts the formation or function of the SNARE complex, thereby preventing synaptic vesicle fusion and neurotransmitter release. nih.govresearchgate.netmdpi.commdpi.com While BoNT serotypes A, C, and E target SNAP-25, and BoNT/C also cleaves syntaxin-1, BoNT/F, along with BoNT/B, BoNT/D, and BoNT/G, specifically targets VAMPs. nih.govmdpi.com
Identification and Characterization of Specific Cleavage Sites (e.g., Gln-Lys bond, Q60-K61 for VAMP2)
LC/F cleaves VAMP2 at a specific peptide bond. The primary cleavage site for the prototype BoNT/F1 on VAMP2 is the Gln58-Lys59 bond (Q58-K59). researchgate.netwhiterose.ac.uk This cleavage site is shared by several BoNT/F subtypes, including F1, F6, F7, and F9 when acting on VAMP2. whiterose.ac.uknih.gov However, it is important to note that at least one BoNT/F subtype, BoNT/F5, has been shown to cleave VAMP2 at a different site, specifically the Leu54-Glu55 bond (L54-E55). whiterose.ac.uknih.govnih.gov This highlights the variability that can exist even within subtypes of the same serotype. The cleavage of VAMP1 and VAMP3 also occurs at equivalent Gln-Lys sites. uniprot.orguniprot.org
Substrate Recognition Mechanisms: B1, B2, B3 Pockets and Active Site Substrate Recognition (S1', S2', S2) in LC/F
The recognition and cleavage of VAMP2 by LC/F involve a sophisticated mechanism mediated by several binding pockets and active site interactions within the light chain. Initial substrate recognition is facilitated by the sequential binding of VAMP2 to distinct regions on LC/F, referred to as the B1, B2, and B3 pockets. nih.govportlandpress.comresearchgate.net This initial binding guides the VAMP2 substrate towards the active site of LC/F. nih.govportlandpress.com
Once at the active site, specific residues within VAMP2 are recognized by corresponding pockets in LC/F, stabilizing the interaction and promoting hydrolysis. The P2, P1', and P2' sites of VAMP2 are specifically recognized by the S2, S1', and S2' pockets of LC/F, respectively. nih.govportlandpress.com Studies involving alanine (B10760859) scanning mutagenesis of VAMP2 have identified critical residues around the scissile bond that are essential for efficient LC/F cleavage. For VAMP2, residues such as Leu60 (P2'), Lys59 (P1'), and Asp57 (P2) have been shown to be particularly important, with mutations at these positions significantly reducing cleavage efficiency. portlandpress.com The S2', S1', and S2 pockets in LC/F are thought to interact with these critical P2', P1', and P2 sites on VAMP2. portlandpress.com
Kinetic Parameters of Proteolytic Activity
The proteolytic activity of LC/F can be characterized by kinetic parameters such as Km (Michaelis constant) and kcat (catalytic turnover rate). These parameters provide insights into the affinity of the enzyme for its substrate and the rate at which the substrate is converted to product. Studies investigating the kinetic properties of different BoNT/F subtypes have revealed variations in their catalytic efficiencies. researchgate.netwhiterose.ac.uk
Data on kinetic parameters for various BoNT/F LC subtypes acting on VAMP2 are summarized in the table below, illustrating the differences in their enzymatic properties. whiterose.ac.uk
| BoNT/F Subtype | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| F1 | 44.1 | 9.4 | 16.9 |
| F6 | 70.1 | 5.2 | 6.3 |
| F7 | 75.3 | 6.5 | 27.9 |
| F9 | 48.6 | 3.3 | 7.1 |
Note: Data are representative and may vary depending on experimental conditions and substrate used.
Impact on Neurotransmitter Release (Molecular Level)
The ultimate consequence of LC/F's proteolytic activity is the inhibition of neurotransmitter release at the molecular level. The SNARE complex, composed of VAMP (synaptobrevin) on the synaptic vesicle membrane, and SNAP-25 and syntaxin (B1175090) on the presynaptic plasma membrane, is crucial for mediating the fusion of synaptic vesicles with the plasma membrane. mdpi.comwikipedia.orgresearchgate.net This fusion process releases neurotransmitters into the synaptic cleft, transmitting signals to the postsynaptic neuron. wikipedia.orguniprot.org
By cleaving VAMP1, VAMP2, or VAMP3, LC/F effectively disrupts the integrity of the SNARE complex. nih.govuniprot.orgdiva-portal.org The cleaved VAMP protein can no longer properly engage with SNAP-25 and syntaxin to form a functional SNARE complex. nih.govresearchgate.netmdpi.com This disruption prevents the synaptic vesicles from docking and fusing with the presynaptic membrane, thereby blocking the release of neurotransmitters, such as acetylcholine at the neuromuscular junction. wikipedia.orgmdpi.comuniprot.orguniprot.org The inhibition of neurotransmitter release leads to the characteristic flaccid paralysis associated with botulism. wikipedia.orgresearchgate.netmdpi.com The potency of BoNTs stems from their highly specific and efficient targeting and cleavage of these essential components of the neurotransmission machinery. mdpi.comresearchgate.net Even cleavage of a fraction of the available SNARE proteins can lead to a significant blockade of neurotransmitter release. mdpi.com
Comparative Molecular Analysis of Botulinum Neurotoxin F with Other Serotypes
Structural Homologies and Divergences Across Botulinum Neurotoxin Serotypes
Botulinum neurotoxins, including BoNT/F, are synthesized as ~150 kDa single-chain proteins that are subsequently cleaved into a ~50 kDa light chain (LC) and a ~100 kDa heavy chain (HC), linked by a disulfide bond wikipedia.orgmdpi.com. The heavy chain consists of an N-terminal translocation domain (Hn) and a C-terminal receptor-binding domain (Hc) researchgate.netresearchgate.net. Despite this conserved domain organization, the seven serotypes exhibit significant sequence differences, ranging from 37.2% to 69.6% amino acid identity between serotypes mdpi.com. These variations contribute to the distinct tertiary structures and functional properties observed among the serotypes wikipedia.org.
Within serotype F itself, multiple subtypes (currently nine, F1-F9) have been identified based on amino acid sequence variations researchgate.netresearchgate.net. For instance, BoNT/F5 is noted as being the most divergent in amino acid sequence compared to other BoNT/F subtypes, with approximately 70% similarity asm.orgnih.gov. Structural characterizations have often focused on the first identified subtype within each serotype, such as BoNT/A1 researchgate.net.
Comparative Analysis of Receptor Binding Mechanisms and Receptor Usage (e.g., SV2 vs. Synaptotagmin)
The high neurospecificity of BoNTs is achieved through a dual-receptor binding mechanism involving both gangliosides and specific synaptic vesicle proteins on the presynaptic nerve terminal membrane wikipedia.orguniprot.orgmdpi.commdpi.com. While a conserved ganglioside-binding site is present in several serotypes, including A, B, E, F, and G, the protein receptors they utilize are serotype-specific nih.govescholarship.org.
BoNT/F, along with BoNT/A, BoNT/D, and BoNT/E, has been reported to bind to synaptic vesicle glycoprotein (B1211001) 2 (SV2) isoforms (SV2A, SV2B, and SV2C) uniprot.orgplos.orgnih.govmdpi.com. BoNT/B and BoNT/G, in contrast, primarily utilize synaptotagmin (B1177969) (Syt) as their protein receptor mdpi.commdpi.combiologists.com. Studies suggest that BoNT/F employs SV2 as its protein receptor and that this interaction involves all three SV2 isoforms (SV2A, B, and C) uniprot.orgnih.gov. The binding of BoNT/F1 to SV2A appears to be mediated exclusively by the N-glycan moiety of SV2A, interacting with specific aromatic residues on the toxin's surface nih.gov. This contrasts with BoNT/A1, which interacts with both the protein content and the glycan of SV2 nih.gov.
While BoNT/A and BoNT/E also use SV2 as a receptor, they appear to utilize distinct binding mechanisms compared to BoNT/D plos.orgbiologists.com. For example, abolishing a specific glycosylation site in SV2 disrupts its receptor function for BoNT/E and attenuates it for BoNT/A, but has no effect on BoNT/D entry biologists.com. The details of BoNT/F's interaction with SV2 in comparison to BoNT/A and E are still being elucidated, but studies suggest shared major contact points with the SV2 glycan nih.gov.
Gangliosides, such as GT1b, GD1b, and GD1a, are also critical co-receptors for BoNT/F binding, similar to other serotypes uniprot.orgmdpi.comnih.gov. The interaction with gangliosides is thought to provide an initial low-affinity capture and enrichment of the toxin on the neuronal surface before engagement with the higher-affinity protein receptor mdpi.comescholarship.org. The binding of BoNT/F, like BoNT/E and B, requires ganglioside GT1b to undergo significant structural changes at low pH, which is necessary for translocation acs.org.
Variations in Substrate Specificity and Cleavage Kinetics among Serotypes (e.g., BoNT/F vs. BoNT/A, E)
The light chain of each BoNT serotype functions as a zinc metalloprotease that cleaves specific proteins within the SNARE complex, thereby inhibiting the fusion of synaptic vesicles with the presynaptic membrane and preventing neurotransmitter release researchgate.netasm.orgportlandpress.com. A key difference between serotypes lies in their substrate specificity. BoNT/F, along with serotypes B, D, and G, cleaves vesicle-associated membrane protein (VAMP, also known as synaptobrevin) asm.orgportlandpress.comacs.orgmdpi.com. In contrast, BoNT/A, BoNT/C, and BoNT/E cleave SNAP-25 (synaptosomal-associated protein 25), while BoNT/C also uniquely cleaves syntaxin (B1175090) asm.orgacs.orgmdpi.com.
Within the VAMP-cleaving serotypes, BoNT/F cleaves VAMP at a specific site: the Gln58-Lys59 peptide bond researchgate.netuniprot.orgmdpi.comasm.org. This cleavage site is distinct from those of BoNT/B (Gln76-Phe77), BoNT/D (Lys59-Leu60), and BoNT/G (Ala81-Ala82) asm.orgfrontiersin.org. An exception within serotype F is the subtype BoNT/F5, which cleaves VAMP-2 at a different site, four amino acids upstream (presumably Leu54) of the site cleaved by other BoNT/F subtypes nih.govmdpi.comnih.govoup.com.
Studies comparing the catalytic properties of BoNT/F light chain (LC/F) with other serotypes in vitro have shown variations in substrate hydrolysis efficiency. LC/F has been reported to be significantly more active on VAMP-2 hydrolysis compared to the light chains of BoNT/A, B, E, and tetanus neurotoxin in certain buffer systems portlandpress.com. Specifically, LC/F was found to be approximately 12-fold more active than LC/A, 50-fold more active than LC/B, and 7-fold more active than LC/E on their respective substrates under comparable conditions portlandpress.com. The LC of the BoNT/F7 subtype has been identified as having superior catalytic activity and extended interaction with VAMPs 1, 2, and 3 compared to other BoNT/F subtypes mdpi.comnih.gov.
Data Table Example: Substrate Specificity and Cleavage Sites
| BoNT Serotype | Primary Substrate | Cleavage Site |
| BoNT/A | SNAP-25 | Gln197-Arg198 frontiersin.org or Arg198-Ala199 acs.org (Note: Sources vary slightly on numbering/specific bond) |
| BoNT/B | VAMP | Gln76-Phe77 asm.orgfrontiersin.org |
| BoNT/C | SNAP-25, Syntaxin | SNAP-25: Arg198-Ala199 acs.orgfrontiersin.org; Syntaxin: Lys253-Ala254 acs.org |
| BoNT/D | VAMP | Lys59-Leu60 asm.orgfrontiersin.org |
| BoNT/E | SNAP-25 | Arg180-Ile181 frontiersin.org |
| BoNT/F | VAMP | Gln58-Lys59 (most subtypes) researchgate.netuniprot.orgmdpi.comasm.orgfrontiersin.org; Leu54 (BoNT/F5) nih.govmdpi.comnih.govoup.com |
| BoNT/G | VAMP | Ala81-Ala82 asm.orgfrontiersin.org |
Note: An interactive table could allow users to filter by serotype or substrate.
Comparative Cellular Uptake and Translocation Dynamics of BoNT/F and other Serotypes (e.g., BoNT/A, E)
Following receptor binding, BoNTs are internalized into the neuron via endocytosis, primarily through synaptic vesicle recycling researchgate.netuniprot.orgplos.orgnih.gov. The acidic environment within the endosome triggers conformational changes in the heavy chain, facilitating the translocation of the light chain into the neuronal cytosol researchgate.netuniprot.org.
While the general mechanism of uptake and translocation is conserved, the dynamics can vary between serotypes. BoNT/A is rapidly internalized by synaptic vesicles mdpi.com. Studies comparing BoNT/A and BoNT/E have indicated differences in translocation rates; BoNT/E translocates more rapidly than BoNT/A in cultured neurons, although their cell binding kinetics were similar acs.orgnih.gov. The translocation process for BoNT/B and BoNT/E requires the binding of the co-receptor GT1b and low pH to undergo significant structural changes necessary for becoming hydrophobic and translocating acs.org.
Specific details regarding the cellular uptake and translocation dynamics of BoNT/F in direct comparison to BoNT/A or BoNT/E are less extensively documented in the provided search results. However, the requirement for gangliosides and SV2 binding for BoNT/F uptake suggests a similar receptor-mediated endocytosis pathway to BoNT/A and E uniprot.orgnih.gov. The efficiency of uptake can be influenced by factors such as the level of receptor expression and the specific internalization pathways utilized mdpi.complos.org.
Functional Differences of Chimeric Botulinum Neurotoxins Involving F-Type Components
Naturally occurring chimeric or mosaic botulinum neurotoxins, resulting from genetic recombination events between different bont genes, have been identified wikipedia.orgmdpi.comnih.govasm.orgharvard.edu. One notable example involving F-type components is BoNT/FA, also referred to as BoNT/H wikipedia.orgnih.govnih.govmdpi.comasm.orgmsdmanuals.comasm.org. BoNT/FA is a natural hybrid composed of a light chain similar to BoNT/F5, a heavy chain receptor-binding domain similar to BoNT/A1, and a novel translocation domain most closely related to BoNT/F1 nih.govasm.org.
The functional characteristics of chimeric toxins can differ from their parental serotypes. BoNT/FA, for instance, has shown surprisingly high activity in cultured neurons compared to BoNT/A1, although its potency in mice was relatively lower nih.govasm.org. It cleaves VAMP at the same site as BoNT/F5 nih.govmdpi.com. The duration of action of BoNT/FA has been reported to be similar to that of BoNT/B1, while BoNT/F5 has a shorter duration similar to BoNT/F1 nih.gov.
Engineered chimeric toxins have also been created to potentially improve efficacy or alter targeting harvard.edu. For example, a modified BoNT/F7 chimera (mrBoNT/F7-1) was engineered with the activation loop from BoNT/F1 to facilitate proteolytic activation, and this construct showed enhanced potency compared to native and recombinant BoNT/F1 in vitro and in vivo mdpi.comnih.gov. These studies highlight how combining components from different serotypes, including BoNT/F, can result in novel functional properties.
Data Table Example: Chimeric Toxin BoNT/FA Components
| Domain | Origin Serotype (Similarity) | Notes |
| Light Chain (LC) | BoNT/F5-like | Similar amino acid sequence nih.govasm.org |
| Translocation Domain (Hn) | BoNT/F1-like | Novel, most closely related to F1 asm.org |
| Receptor Binding Domain (Hc) | BoNT/A1-like | Nearly identical to A1 HcC domain oup.com |
Note: An interactive table could display the different domains and their origins in chimeric toxins.
Advanced Research Methodologies and Protein Engineering of Botulinum Neurotoxin F
Recombinant Production and Purification Techniques for Botulinum Neurotoxin F and Its Domains
Recombinant production of botulinum neurotoxins and their constituent domains has become a crucial approach, offering advantages over traditional methods involving native Clostridium strains, such as reduced cost and hazard. nih.govnih.gov This involves inserting the coding DNA into other bacterial species, commonly Escherichia coli, to express the protein. nih.govnih.gov
Recombinant production allows for the generation of BoNT-derived domain fragments, novel BoNTs with improved performance, and materials for vaccine development. nih.gov For instance, the recombinant heavy chain fragment C of BoNT/F (BoNT/F(Hc)) has been expressed in Pichia pastoris for potential vaccine use. unl.eduresearchgate.net This process involved growing P. pastoris cells to high densities using various methods (glycerol batch, glycerol (B35011) fed-batch, and methanol (B129727) fed-batch). unl.edu
Purification of recombinant BoNT/F and its domains typically involves chromatographic techniques. For BoNT/F(Hc) expressed in P. pastoris, purification from soluble cell lysate has been achieved using ion-exchange chromatography (IEC) and hydrophobic interaction chromatography (HIC). unl.eduresearchgate.net Bench-scale purification using 10-100 mL columns yielded up to 205 mg/kg cells, while pilot-scale purification with 1-4 L columns yielded up to 170 mg/kg cells, with purity exceeding 98%. unl.edu
For recombinant full-length BoNT/F7 expressed in E. coli, purification has been performed using hydrophobic and anion exchange chromatography, yielding between 2–3 mg/L of the single-chain form. mdpi.com Obtaining the mature heterodimeric form often requires proteolytic activation, and various proteases like Endoproteinase Lys-C, Endoproteinase Lys-N, and recombinant trypsin have been screened for this purpose. mdpi.com
Expression of soluble recombinant Hc domains, including FHc, in E. coli has reached levels sufficient for vaccine development, with yields exceeding 20 mg of purified protein per liter of culture using a synthetic gene encoding the FHc domain. nih.gov
Protein Engineering and Site-Directed Mutagenesis Studies on Botulinum Neurotoxin F
Protein engineering and site-directed mutagenesis are widely used to modify the biological properties of BoNTs, including BoNT/F. nih.govmdpi.com These techniques allow researchers to introduce specific changes to the amino acid sequence to alter binding, catalytic activity, and other functional characteristics. nih.govmdpi.com
Mutagenesis studies are often designed to facilitate the binding of the HC domain to gangliosides and protein receptors to enhance toxin efficacy. mdpi.com They also aim to improve the LC activity on its SNARE protein substrates. mdpi.com
Strategies for altering the binding specificity and affinity of BoNT/F primarily focus on modifying the HC domain, which is responsible for binding to neuronal cell surface receptors. nih.gov BoNT/F binds to polysialylated gangliosides and protein receptors, specifically synaptic vesicle protein 2 (SV2) isoforms (SV2A-C), similar to BoNT/A and BoNT/E. mdpi.comnih.gov
Comparing the ganglioside binding region of BoNT/F with other serotypes has identified key residues involved in selectivity. mdpi.com For instance, H1241 in BoNT/F has been identified as a possible determinant of ganglioside selectivity. mdpi.com Substituting this histidine residue with the corresponding lysine (B10760008) residue found in BoNT/E resulted in a mutated BoNT/F with increased affinity for GD1a and, notably, the ability to bind GM1a. mdpi.com
The interaction between BoNT/F and SV2 proteins involves a backbone-to-backbone interaction with the HCC and HCN interface of the toxin. mdpi.com Glycosylation of a conserved asparagine in SV2 proteins (N559) is crucial for high-affinity interaction with BoNTs, including BoNT/F. mdpi.com
Understanding the ganglioside and protein receptor binding sites provides an avenue to retarget BoNTs to different cell types through site-directed mutagenesis. pnas.org
Modifying the proteolytic activity and kinetics of BoNT/F involves altering the light chain (LC), which functions as a zinc-dependent metalloprotease that cleaves SNARE proteins. nih.gov BoNT/F cleaves VAMP (Synaptobrevin), specifically targeting a Gln-|-Lys bond in VAMP1, VAMP2, and VAMP3. uniprot.orguniprot.org
Site-directed mutagenesis can be used to affect the specificity and kinetics of substrate cleavage. nih.gov While the search results provide examples of modifying LC activity for other serotypes like BoNT/B and BoNT/C1 nih.govmdpi.com, specific details on modifying the proteolytic activity of BoNT/F through mutagenesis are less detailed in the provided snippets. However, the general principle of altering active site residues or regions influencing substrate binding applies to BoNT/F LC as well. Fluorigenic substrates have been developed for measuring the protease activity of BoNT/F, allowing for kinetic studies and the characterization of inhibitors. asm.org
The modular nature of BoNTs, with their distinct functional domains (LC, HN, and HC), facilitates the generation of modified functional domains and chimeric toxins. nih.gov Chimeric toxins combine domains from different BoNT serotypes or subtypes, potentially creating molecules with novel or enhanced properties. harvard.edu
A notable example is the naturally occurring chimeric toxin BoNT/FA. harvard.edunih.gov BoNT/FA is a mosaic toxin composed of an LC similar to BoNT/F5, an HN domain similar to BoNT/F1, and an HC domain similar to BoNT/A1. asm.orgmdpi.com This chimeric structure arose from genetic recombination between BoNT/F2, /F5, and A1 neurotoxin genes. nih.gov
Characterization of purified BoNT/FA has revealed interesting properties. Mass spectrometry analysis confirmed its catalytic activity is analogous to that of BoNT/F5, cleaving VAMP-2 between 54L and 55E. asm.orgmdpi.com In cultured human and rat neurons, BoNT/FA has shown higher potency compared to BoNT/A1 and significantly higher potency compared to BoNT/B1. nih.gov However, its in vivo potency in mice was reported to be lower than BoNT/A1 or BoNT/B1, with a slower progression of symptoms. nih.gov The BoNT/FA HC domain has been confirmed to bind glycosylated SV2C-LD4, and structural studies show slight differences compared to BoNT/A1 that may explain a decreased affinity towards the SV2 protein backbone. mdpi.com
Recombinant approaches allow for the artificial creation of chimeric toxins by replacing functional domains with those from other serotypes to potentially achieve altered duration of paralysis or change sensitivity to targeted neurons. harvard.edu The development of target secretion inhibitors (TSI) is an example where the neuronal binding domain is substituted with an alternative cellular ligand to retarget toxins to non-neuronal systems. nih.gov
Structural Determination Techniques: X-ray Crystallography and Cryo-Electron Microscopy of BoNT/F
Determining the three-dimensional structure of BoNT/F and its domains is crucial for understanding their function and guiding engineering efforts. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used for this purpose. mdpi.comjeolusa.com
X-ray crystallography provides high-resolution atomic structures of proteins when they can be crystallized. mdpi.comjeolusa.com It has been a dominant technique in structural biology for decades. peakproteins.com While the provided search results mention crystal structures for other BoNT serotypes, particularly BoNT/A in complex with SV2C nih.gov, and discuss the general application of X-ray crystallography to BoNTs ucl.ac.uk, specific high-resolution crystal structures solely of BoNT/F or its domains are not explicitly detailed in the provided snippets.
Cryo-EM has emerged as a powerful complementary technique that does not require crystallization and can determine structures of large, flexible macromolecular complexes, including membrane proteins, in a near-native state. mdpi.comjeolusa.compeakproteins.com It involves flash-freezing samples and computationally assembling 2D projections into a 3D map. jeolusa.com Cryo-EM can provide initial low- to medium-resolution maps that can be combined with high-resolution X-ray data of individual domains to build detailed models. jeolusa.com Although cryo-EM is discussed in the context of structural studies of BoNTs ucl.ac.uknih.gov, specific applications to BoNT/F structure determination are not highlighted in the provided results.
Both techniques offer valuable, albeit different, insights into protein structure. X-ray crystallography is excellent for resolving fine atomic details from well-ordered crystals, while cryo-EM is better suited for larger, more dynamic complexes and avoids the crystallization bottleneck. mdpi.comjeolusa.com
Biophysical and Computational Approaches: Molecular Dynamics Simulations for Binding and Conformational Studies
Biophysical and computational approaches, such as molecular dynamics (MD) simulations, play a significant role in studying the dynamics, binding interactions, and conformational changes of BoNT/F and its domains. ucl.ac.ukbiorxiv.org MD simulations provide atom-level insight into protein dynamics and can be used to study protein stability, conformational changes, and ligand interactions. ucl.ac.uk
These computational methods can complement experimental structural data obtained from X-ray crystallography and cryo-EM, which often represent static snapshots. ucl.ac.uk MD simulations can explore the flexibility of different regions of the toxin and how they are affected by environmental factors like pH. ucl.ac.ukbiorxiv.org
While the provided search results specifically mention MD simulations applied to BoNT/A to study its interaction with SV2C and the influence of glycosylation and gangliosides nih.govbiorxiv.org, and to investigate conformational changes at different pH levels ucl.ac.ukbiorxiv.org, direct mentions of MD simulations specifically for BoNT/F are limited in the snippets. However, the principles and applications of MD simulations in studying receptor binding mechanisms, conformational transitions (such as those occurring during endosomal acidification), and the impact of mutations on protein dynamics are applicable to BoNT/F due to the conserved structural and functional architecture across serotypes. nih.govucl.ac.ukbiorxiv.org
Computational analyses, including those used to predict potential binding sites, are often employed before applying site-directed mutagenesis in protein engineering studies. pnas.org
Development and Application of High-Throughput Assays for Proteolytic Activity
The development of high-throughput assays for measuring the proteolytic activity of botulinum neurotoxins, including BoNT/F, is crucial for various applications such as drug discovery, environmental monitoring, clinical diagnostics, and food safety testing. researchgate.netnih.govasm.org These assays aim to provide sensitive, rapid, and high-throughput alternatives to the traditional mouse bioassay, which is sensitive but low in throughput and precision. nih.govasm.org High-throughput assays for BoNTs A, B, D, and F have been developed. capes.gov.brresearchgate.net
Peptide-Based Substrate Assays
Peptide-based substrate assays utilize synthetic peptides that mimic the natural protein substrates of botulinum neurotoxins. These peptides are typically labeled with reporter molecules, such as fluorophores, that allow for the detection of cleavage by the toxin's light chain (LC). capes.gov.brresearchgate.netmdpi.com For BoNT/F, the natural substrate is VAMP-2. nih.govpnas.org
One approach involves using cleavable oligopeptides based on the natural substrate sequence, labeled with a fluorescent molecule, and covalently attached to a solid phase, such as a multiwell plate. capes.gov.brresearchgate.net When BoNT/F is present, it cleaves the immobilized peptide, releasing the fluorescent label into the solution, which can then be quantified using a fluorometer. capes.gov.brresearchgate.net This solid-phase format is adaptable to high-throughput automated environments. capes.gov.br
Another common peptide-based method employs fluorescence resonance energy transfer (FRET). nih.govnih.govlistlabs.com In FRET-based assays, a synthetic peptide derived from the BoNT substrate (like VAMP-2 for BoNT/F) is labeled with a FRET pair – a donor fluorophore at one end and an acceptor molecule at the other. nih.govlistlabs.com In the uncleaved state, the fluorescence of the donor is quenched by the acceptor due to their proximity. Upon cleavage of the peptide by BoNT/F LC, the donor and acceptor are separated, resulting in increased fluorescence intensity of the donor, which can be measured. nih.govlistlabs.com While effective, some FRET substrates can have limitations, such as low excitation/emission wavelengths leading to potential interference or degradation under ambient light. nih.gov
Studies have shown that successful high-throughput assays based on chemically modified synthetic peptides have been devised for BoNT serotypes, including F. asm.org Some peptide substrates are suitable for multiple serotypes, although in some cases, a substrate might be specific to only one serotype or a subset of subtypes. asm.org For instance, a peptide substrate based on residues L32 to D65 of synaptobrevin-2 can detect some BoNT/F subtypes, but not Clostridium baratii type F toxin, highlighting differences in substrate recognition among subtypes. nih.gov An extended peptide substrate was developed that could be cleaved by C. baratii type F toxin. nih.gov
Mass spectrometry (MS) based methods, such as MALDI-TOF/MS, can also be used in conjunction with peptide substrates to detect BoNT proteolytic activity in a high-throughput manner. acs.orgwadsworth.org This approach involves incubating the toxin with a specific peptide substrate and then analyzing the cleavage products by MS, offering rapid assay time, sensitive detection, and serotype identification. acs.orgwadsworth.org Substrates specific for BoNT/F can be multiplexed with substrates for other serotypes in a single experiment. acs.org
Immunomagnetic Separation-Based Activity Assays
Immunomagnetic separation-based activity assays combine the specificity of antibodies with the efficiency of magnetic beads to capture and concentrate BoNT/F from complex matrices before assessing its proteolytic activity. nih.govnih.gov This method is particularly useful for analyzing samples that may contain interfering substances, such as proteases or inhibitors, which can be present in food or biological matrices. nih.govnih.gov
In this type of assay, magnetic beads are conjugated with antibodies specific to BoNT/F. nih.govnih.gov When a sample containing BoNT/F is incubated with these antibody-conjugated beads, the toxin is captured and bound to the beads. nih.govnih.gov The beads can then be separated from the sample matrix using a magnet, and the unbound components, including potential inhibitors, are washed away. nih.govnih.gov The proteolytic activity of the captured BoNT/F is then quantified using a reporter substrate, often a peptide-based substrate as described in section 6.5.1. nih.gov This two-step process allows for the purification and concentration of the toxin, leading to increased sensitivity and reduced interference from the sample matrix. nih.govnih.gov
This approach has been demonstrated for the detection and quantification of BoNT/F activity in various complex matrices, including human serum, whole milk, carrot juice, and baby food, achieving picomolar sensitivity. nih.gov The sensitivity of such assays can be comparable to or even exceed that of the mouse bioassay, with significantly reduced assay times. nih.govnih.gov
Emerging Research Avenues and Future Directions for Botulinum Neurotoxin F Research
Investigation of Botulinum Neurotoxin F Interaction with Glial Cells and Other Non-Neuronal Targets in Research Models
While the primary targets of botulinum neurotoxins are neurons, emerging evidence suggests that these toxins, including BoNT/F, may also interact with non-neuronal cells such as glial cells. nih.govbohrium.comcnr.it This interaction is a significant area of investigation, as it could reveal novel mechanisms of action and potential therapeutic applications.
Research on other serotypes, particularly BoNT/A, has shown that botulinum neurotoxins can modulate the activity of glial cells, including microglia and astrocytes. nih.gov These studies have demonstrated that BoNTs can suppress the activation of spinal glial cells and the subsequent release of pro-inflammatory factors. nih.govbohrium.comcnr.it For instance, in vitro studies on cultured astrocytes have shown that BoNT/B and BoNT/F can be internalized by these cells. nih.gov This suggests that BoNT/F may have a direct impact on glial cell function, a hypothesis that warrants further investigation in dedicated BoNT/F research models.
The potential for BoNT/F to interact with other non-neuronal cells is also an area of growing interest. The receptors and intracellular targets for BoNTs are not exclusive to neurons, and some have been identified in various other cell types. researchgate.net This opens up the possibility that BoNT/F could influence the function of a range of cells beyond the nervous system. Future research will likely focus on elucidating the specific molecular interactions between BoNT/F and different glial and non-neuronal cell types, and the functional consequences of these interactions.
Functional Characterization of Novel Genetic Variants and Subtypes of Botulinum Neurotoxin F
The BoNT/F serotype exhibits significant genetic diversity, with numerous subtypes identified. nih.govresearchgate.net The functional characterization of these novel variants is a critical research avenue, as differences in their amino acid sequences can lead to unique catalytic properties and substrate specificities. researchgate.netresearchgate.net
BoNT/F is notable for having the largest sequence variations among its subtypes compared to other serotypes. nih.gov To date, nine subtypes of BoNT/F have been described (BoNT/F1-F9). researchgate.net Research has shown that even subtypes that cleave the same peptide bond on the VAMP-2 substrate can exhibit different catalytic activities. nih.gov For example, a comparative analysis of the enzymatic activity of LC/F1, LC/F6, LC/F7, and the novel LC/F9 showed that while they all hydrolyze the Q58–K59 bond of VAMP-2, LC/F7 and LC/F9 have somewhat lower catalytic activities. nih.gov
A particularly interesting discovery is the characterization of a novel botulinum neurotoxin, initially reported as serotype H, which was later identified as a hybrid of BoNT/F and BoNT/A (BoNT F/A). cdc.gov This unique toxin possesses the light chain (enzymatic domain) of a BoNT/F5 subtype and the heavy chain C-terminus (binding domain) of a BoNT/A subtype. cdc.gov This discovery highlights the potential for natural recombination to generate novel BoNT variants with unique functional characteristics.
The ongoing identification and functional analysis of new BoNT/F subtypes are essential for a comprehensive understanding of their mechanisms of action and for the development of broadly effective diagnostic and therapeutic tools.
| Subtype/Variant | Key Findings |
| BoNT/F9 | A novel subtype identified from a C. botulinum strain isolated from honey. Its light chain (LC/F9) cleaves the Q58–K59 bond of VAMP-2, similar to other F subtypes, but exhibits distinct catalytic activity. nih.gov |
| BoNT/F Subtypes (F1, F6, F7) | Comparative studies of their light chains (LC/F1, LC/F6, LC/F7) revealed differences in their enzymatic properties, despite targeting the same cleavage site on VAMP-2. nih.gov |
| BoNT/H (F/A Hybrid) | A naturally occurring hybrid toxin with the light chain of BoNT/F5 and the binding domain of BoNT/A. It demonstrates the immunoaffinity of BoNT/A but the enzymatic activity of BoNT/F5, cleaving VAMP-2. cdc.gov |
Development of Advanced In Vitro and In Vivo (Non-Clinical) Models for Detailed Mechanistic Elucidation of BoNT/F
Advancements in research models are paramount for a more detailed understanding of the mechanisms of action of BoNT/F. The development of sophisticated in vitro and in vivo systems allows for a more precise investigation of the toxin's lifecycle, from receptor binding and internalization to its enzymatic activity within the neuron.
In vitro cell-based assays are becoming increasingly important as alternatives to traditional animal models for studying BoNT activity. researchgate.netusda.gov These assays, which can utilize immortalized cell lines, primary neurons, or stem cell-derived neurons, offer a platform to study the full intoxication pathway in a controlled environment. researchgate.netresearchgate.net Stem cell-derived neurons, in particular, are highly sensitive to BoNTs and provide a relevant human-based model system. researchgate.net The development of such models specifically for BoNT/F will enable high-throughput screening for potential inhibitors and a more detailed analysis of its cellular effects. nih.gov
Research into Neutralization Mechanisms and Development of Research Reagents Targeting BoNT/F (e.g., broadly reactive antibodies against specific domains)
A primary goal of BoNT/F research is the development of effective neutralization strategies. This involves understanding the mechanisms by which antibodies and other molecules can inhibit the toxin's activity and developing reagents that can target specific domains of the BoNT/F molecule.
Monoclonal antibodies (mAbs) are a promising approach for neutralizing BoNTs due to their high specificity and potential for reduced side effects compared to traditional antitoxins. frontiersin.orgnih.gov Research is focused on developing mAbs that target different functional domains of the BoNT/F molecule, including the receptor-binding domain (Hc), the translocation domain (Hn), and the light chain (LC) or enzymatic domain. nih.govnih.gov By targeting multiple domains simultaneously with a combination of antibodies, it may be possible to achieve a synergistic neutralizing effect. nih.gov
The development of broadly reactive antibodies that can neutralize multiple subtypes of BoNT/F is a key objective. nih.gov Given the significant sequence variation among BoNT/F subtypes, antibodies that recognize highly conserved epitopes are of particular interest. nih.gov Single-domain antibodies (VHHs), derived from camelids, are also being investigated as potential therapeutic agents due to their small size and ability to target the enzymatic active site of the toxin. nih.gov
Furthermore, advanced techniques such as suspension array technology are being used to develop functional assays for the detection of active BoNTs, including BoNT/F, by using monoclonal antibodies that are specific to the neoepitopes created after substrate cleavage. nih.govresearchgate.net These assays are crucial for both diagnostic purposes and for evaluating the efficacy of neutralizing agents.
| Reagent Type | Target Domain | Potential Neutralization Mechanism |
| Monoclonal Antibodies (mAbs) | Receptor-Binding Domain (Hc) | Inhibit binding of the toxin to neuronal cells. frontiersin.orgnih.gov |
| Monoclonal Antibodies (mAbs) | Light Chain (LC) | Inhibit the translocation of the light chain into the cytosol or block its enzymatic activity. nih.govnih.gov |
| Single-Domain Antibodies (VHHs) | Light Chain (LC) | Block substrate binding by occupying the extended substrate-recognition exosites or the cleavage pocket. nih.gov |
| Broadly Reactive Antibodies | Conserved Epitopes | Neutralize multiple subtypes of BoNT/F. nih.gov |
Q & A
Q. What experimental models are most appropriate for studying the neuromuscular blocking effects of botulinum toxin F (BoNT/F)?
Answer: In vitro models (e.g., mouse phrenic nerve-hemidiaphragm assays) are ideal for isolating neuromuscular junction activity, enabling precise measurement of toxin-induced paralysis kinetics . For in vivo studies, murine models are widely used to assess systemic effects, but ensure dose calibration aligns with serotype-specific LD50 values. Include controls for confounding variables (e.g., muscle pre-treatment with inhibitors) to validate specificity .
Q. How can researchers optimize detection methods for BoNT/F in complex biological matrices?
Answer: Combine immunoassays (e.g., ELISA) with mass spectrometry (MS) for enhanced specificity. ELISA provides rapid screening, while MS detects toxin subunits (e.g., light/heavy chains) and post-translational modifications. Validate protocols using spiked samples and reference materials from accredited repositories (e.g., NIST) to minimize false positives .
Q. What parameters should be standardized in BoNT/F activity assays to ensure reproducibility?
Answer:
- Substrate specificity: Use recombinant SNAP-25 or VAMP-2 cleavage assays with fluorogenic tags.
- Enzyme kinetics: Report Km and Vmax values under controlled pH/temperature conditions.
- Positive/negative controls: Include catalytically inactive BoNT/F mutants and other serotypes (e.g., BoNT/A) to rule out cross-reactivity .
Advanced Research Questions
Q. How do structural variations in BoNT/F’s receptor-binding domain influence its tissue tropism compared to other serotypes?
Answer: Employ cryo-EM or X-ray crystallography to map binding interfaces with SV2 or synaptotagmin isoforms. Compare affinity kinetics (e.g., surface plasmon resonance) across serotypes. For functional validation, use CRISPR-edited neuronal cell lines lacking specific receptors to isolate tropism mechanisms .
Q. What methodologies resolve contradictions in reported BoNT/F latency periods across preclinical studies?
Answer:
- Meta-analysis: Systematically review variables like administration route (intramuscular vs. intravenous) and animal strain (e.g., Sprague-Dawley vs. C57BL/6 mice).
- Dose-response modeling: Apply nonlinear regression to identify thresholds where latency plateaus.
- Confounding factors: Control for pre-existing immunity in animal colonies using serological screening .
Q. How can researchers design studies to investigate BoNT/F’s potential therapeutic applications beyond neuromuscular disorders?
Answer:
- Mechanistic hypotheses: Focus on BoNT/F’s unique substrate cleavage profile (e.g., VAMP-3 in immune cells) using single-cell RNA sequencing to identify novel targets.
- Translational models: Use humanized mice or 3D organoids to simulate chronic inflammatory or secretory conditions.
- Ethical frameworks: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol review .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing BoNT/F’s dose-dependent effects in heterogeneous cell populations?
Answer:
- Mixed-effects models: Account for intra-experiment variability (e.g., batch effects in primary neuron cultures).
- Bayesian inference: Use priors from historical data to estimate uncertainty in low-sample studies.
- Data transparency: Share raw electrophysiology traces and cleavage assay readouts in repositories like Zenodo .
Q. How should researchers address discrepancies between in vitro potency assays and in vivo efficacy outcomes?
Answer:
- Cross-validation: Compare in vitro IC50 values with in vivo ED50 metrics using Bland-Altman plots.
- Tissue pharmacokinetics: Measure toxin diffusion rates via microdialysis in target tissues.
- Publication bias: Report negative results in open-access platforms to mitigate underreporting .
Ethical and Methodological Considerations
Q. What steps ensure ethical compliance when testing BoNT/F in animal models of chronic disease?
Answer:
Q. How can researchers enhance the rigor of BoNT/F studies for regulatory submission?
Answer:
- GLP compliance: Document assay validation steps (precision, accuracy, stability) per FDA/EMA guidelines.
- Toxicology profiling: Include histopathology and cytokine panels in repeat-dose studies.
- Peer review: Pre-submit methods to platforms like bioRxiv for community feedback .
Tables for Quick Reference
Q. Table 1. Key Analytical Techniques for BoNT/F Research
Q. Table 2. Common Pitfalls in BoNT/F Experimental Design
| Pitfall | Mitigation Strategy |
|---|---|
| Cross-serotype contamination | Use isoform-specific antibodies and qPCR primers |
| Uncontrolled animal immunity | Screen for anti-BoNT/F IgG titers pre-study |
| Overinterpretation of in vitro data | Validate findings in ≥2 in vivo models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
